(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide
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Overview
Description
(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide: is a chemical compound with a complex structure that includes a chlorophenyl group, a pyridinylidene group, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 2-pyridyl cyanamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a precursor for bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be a candidate for drug development targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]pyrrole
- Cyanamide, [1-[(2-chlorophenyl)methyl]-2(1H)-pyridinylidene]
Uniqueness
Compared to similar compounds, (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
135810-26-3 |
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Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H10ClN3/c14-12-6-2-1-5-11(12)9-17-8-4-3-7-13(17)16-10-15/h1-8H,9H2 |
InChI Key |
HPUGHEMIKXEBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=CC2=NC#N)Cl |
Origin of Product |
United States |
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